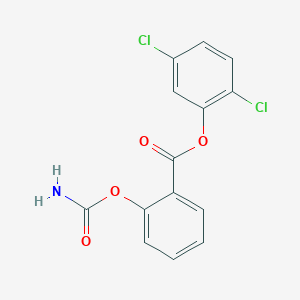
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate (DCPAB) is a synthetic compound that belongs to the class of carbamate derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Mecanismo De Acción
The precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins, which are known to play a crucial role in inflammation and pain. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been found to inhibit the activity of HDAC, a protein that is involved in the regulation of gene expression and has been implicated in the development of cancer.
Efectos Bioquímicos Y Fisiológicos
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammation. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to the use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. One area of research is the development of new analogs of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate that exhibit improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate and to identify its molecular targets.
Métodos De Síntesis
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate can be synthesized by the reaction of 2,5-dichlorophenol with 2-((aminocarbonyl)oxy)benzoic acid in the presence of a suitable catalyst. The reaction proceeds via esterification and carbamate formation, resulting in the formation of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propiedades
Número CAS |
108935-06-4 |
|---|---|
Nombre del producto |
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate |
Fórmula molecular |
C14H9Cl2NO4 |
Peso molecular |
326.1 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c15-8-5-6-10(16)12(7-8)20-13(18)9-3-1-2-4-11(9)21-14(17)19/h1-7H,(H2,17,19) |
Clave InChI |
SYIVIYLREXICPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N |
Otros números CAS |
108935-06-4 |
Sinónimos |
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



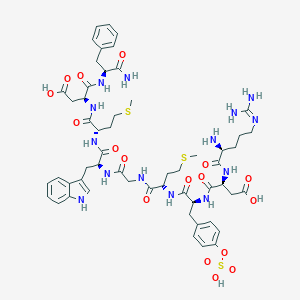


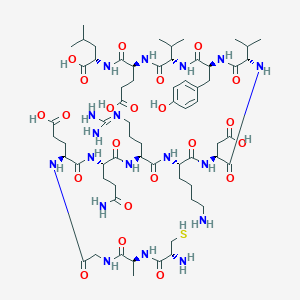

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
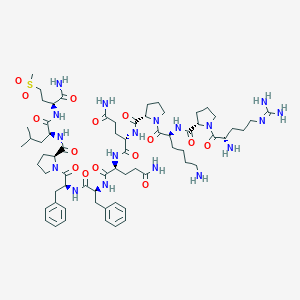


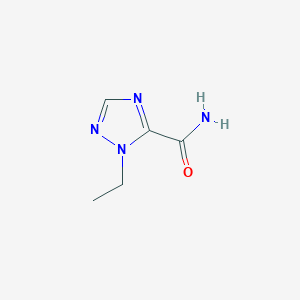
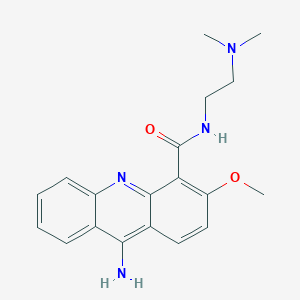

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
